molecular formula C12H12INS B13256271 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B13256271
M. Wt: 329.20 g/mol
InChI Key: PVOVNEMALHAGBQ-UHFFFAOYSA-N
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Description

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features an iodine atom, a thiophene ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the iodination of N-[1-(thiophen-2-yl)ethyl]aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming N-[1-(thiophen-2-yl)ethyl]aniline.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-[1-(thiophen-2-yl)ethyl]aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and iodine atom can play crucial roles in binding to these targets and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(thiophen-2-yl)ethyl]aniline: Lacks the iodine atom, which may result in different reactivity and biological activity.

    3-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.

    3-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline: Contains a chlorine atom, which may affect its reactivity and applications.

Uniqueness

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12INS

Molecular Weight

329.20 g/mol

IUPAC Name

3-iodo-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12INS/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

PVOVNEMALHAGBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC(=CC=C2)I

Origin of Product

United States

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